(1s,3s)-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)adamantane-1-carboxamide
Description
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Properties
IUPAC Name |
N-[2-(4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]adamantane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N6O/c29-21(22-10-15-7-16(11-22)9-17(8-15)12-22)23-3-6-28-20-18(13-26-28)19(24-14-25-20)27-4-1-2-5-27/h13-17H,1-12H2,(H,23,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYHKCQBEWJZVLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=NC3=C2C=NN3CCNC(=O)C45CC6CC(C4)CC(C6)C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1s,3s)-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)adamantane-1-carboxamide is a member of a class of adamantane derivatives that have shown significant biological activity, particularly in the realm of receptor antagonism and potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This compound features an adamantane core, which is known for its unique three-dimensional structure that enhances binding interactions with biological targets.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Receptor Antagonism : Many adamantane derivatives act as antagonists at serotonin receptors (5-HT2), which are implicated in numerous physiological processes including mood regulation and platelet aggregation .
- Anticancer Activity : Some derivatives have shown promise in inducing apoptosis in cancer cell lines, suggesting potential use in oncology .
- Neuroprotective Effects : Certain compounds have been studied for their neuroprotective properties, potentially beneficial in neurodegenerative diseases .
The biological activity of this compound may involve several mechanisms:
- Serotonin Receptor Modulation : The compound may selectively bind to 5-HT2 receptors, inhibiting their activity and leading to reduced platelet aggregation and potential antidepressant effects.
- Cell Cycle Interference : In cancer studies, similar compounds were found to disrupt the cell cycle, leading to increased apoptosis in malignant cells.
- Antioxidant Properties : Some studies suggest that these compounds may exhibit antioxidant activity, protecting cells from oxidative stress.
Case Study 1: Antiplatelet Activity
A study on a related adamantane derivative demonstrated significant antiplatelet effects both in vitro and in vivo. The compound showed high affinity for 5-HT2 receptors, leading to reduced platelet aggregation in animal models .
Case Study 2: Anticancer Efficacy
In vitro tests conducted on FaDu hypopharyngeal tumor cells indicated that a similar compound induced apoptosis more effectively than the reference drug bleomycin. The mechanism was attributed to enhanced interaction with cellular targets due to the compound's three-dimensional structure .
Data Table: Summary of Biological Activities
| Activity Type | Compound Reference | Observed Effect | Study Type |
|---|---|---|---|
| Antiplatelet | Y-39241 | High selectivity for 5-HT2 receptors | In vitro/In vivo |
| Anticancer | Similar Adamantane Derivative | Induction of apoptosis in tumor cells | In vitro |
| Neuroprotective | Various Pyrrolidine Derivatives | Protection against oxidative stress | Preclinical |
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to (1s,3s)-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)adamantane-1-carboxamide exhibit various pharmacological activities:
- Anticancer Activity : Studies have shown that pyrazolopyrimidine derivatives possess anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells. For instance, derivatives have been reported to target specific signaling pathways involved in cancer progression .
- Anti-inflammatory Effects : The compound's structure suggests potential anti-inflammatory activity, which is critical in treating conditions like arthritis. Research on similar compounds has demonstrated their ability to modulate inflammatory cytokines .
- Antimicrobial Properties : The presence of the pyrrolidine ring enhances the compound's interaction with microbial targets, suggesting potential as an antimicrobial agent. Preliminary studies indicate efficacy against various bacterial strains .
Case Study 1: Anticancer Potential
In a recent study published in the Bulletin of the Chemical Society of Ethiopia, researchers synthesized pyrrolo[2,3-d]pyrimidine derivatives and evaluated their anticancer activities. The results indicated that these derivatives exhibited significant cytotoxic effects on several cancer cell lines, demonstrating the potential of similar compounds like this compound in oncology .
Case Study 2: Anti-inflammatory Activity
Another study investigated the anti-inflammatory properties of pyrrolidine-containing compounds. The findings revealed that these compounds effectively reduced inflammation markers in vitro and in vivo models. This supports the hypothesis that this compound could be developed as a therapeutic agent for inflammatory diseases .
Computational Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets. These studies suggest strong interactions with enzymes involved in cancer metabolism and inflammation pathways. The computational models provide insights into optimizing the compound for enhanced efficacy .
Q & A
What synthetic strategies are optimal for achieving high-purity (1s,3s)-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)adamantane-1-carboxamide?
Basic Research Focus : Synthesis optimization.
Methodological Answer :
- Retrosynthetic Design : Break the molecule into modular components: (i) adamantane-1-carboxylic acid, (ii) pyrazolo[3,4-d]pyrimidine core, and (iii) pyrrolidine-ethyl linker. Use amide coupling (e.g., HATU/DIPEA) to connect the adamantane and linker, followed by nucleophilic substitution to attach the pyrazolo-pyrimidine moiety .
- Critical Conditions :
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates .
- Purification : Employ flash chromatography (petroleum ether/EtOAc gradients) and recrystallization (ethanol or acetonitrile) to isolate high-purity product .
- Yield Optimization : Monitor reaction progress via TLC and adjust stoichiometry (e.g., 1.2 equivalents of pyrrolidine to ensure complete substitution) .
How can structural contradictions in NMR and LCMS data for this compound be resolved?
Advanced Research Focus : Analytical validation.
Methodological Answer :
- NMR Analysis :
- 1H-NMR : Assign adamantane protons (δ 1.6–2.1 ppm, multiplet) and pyrazolo-pyrimidine aromatic protons (δ 7.5–8.5 ppm). Discrepancies in integration may arise from dynamic rotational isomerism in the pyrrolidine-ethyl linker; use variable-temperature NMR to confirm .
- 13C-NMR : Verify carbonyl resonance (δ ~170 ppm) and quaternary carbons in the pyrimidine ring (δ ~150–160 ppm) .
- LCMS Validation : Ensure ionization compatibility (ESI+ mode preferred for carboxamides). A mass discrepancy >1 Da may indicate incomplete substitution; repeat synthesis with excess reagents .
What in vitro assays are suitable for evaluating the biological activity of this compound?
Basic Research Focus : Pharmacological screening.
Methodological Answer :
- Enzyme Inhibition Assays :
- Kinase Profiling : Use ADP-Glo™ kinase assays to screen for inhibition of kinases (e.g., JAK2 or PI3K) due to the pyrazolo-pyrimidine scaffold’s affinity for ATP-binding pockets .
- Dose-Response Curves : Test concentrations from 1 nM to 100 µM, with staurosporine as a positive control .
- Cellular Assays :
- Antiproliferative Activity : Use MTT assays on cancer cell lines (e.g., MCF-7 or A549). Normalize data to adamantane derivatives lacking the pyrazolo-pyrimidine group to isolate structural contributions .
How do steric effects from the adamantane moiety influence binding affinity in molecular targets?
Advanced Research Focus : Structure-activity relationships (SAR).
Methodological Answer :
- Computational Docking :
- Protein Preparation : Use AutoDock Vina with crystal structures of target proteins (e.g., CB2 receptor or kinase domains). Assign partial charges via AMBER force fields .
- Adamantane Impact : Compare docking scores of the target compound vs. non-adamantane analogs. The rigid adamantane core may reduce entropy loss upon binding, enhancing ΔG .
- Experimental Validation : Synthesize analogs with cyclohexane or bicyclo[2.2.2]octane replacements. Measure IC50 shifts in kinase assays to quantify steric contributions .
How can contradictory results in pharmacological assays (e.g., IC50 variability) be addressed?
Advanced Research Focus : Data reproducibility.
Methodological Answer :
- Assay Standardization :
- Control Compounds : Include reference inhibitors (e.g., imatinib for kinases) to validate assay conditions .
- Buffer Optimization : Test pH (7.4 vs. 6.8) and ionic strength effects; adamantane derivatives may aggregate in high-salt buffers, leading to false negatives .
- Batch Analysis : Compare multiple synthetic batches via HPLC purity checks (>98% required). Contaminants like unreacted pyrrolidine (retention time ~2.5 min) can skew results .
What spectroscopic techniques are critical for characterizing degradation products of this compound?
Advanced Research Focus : Stability studies.
Methodological Answer :
- Forced Degradation : Expose the compound to heat (40°C), light (ICH Q1B), and hydrolytic conditions (0.1 M HCl/NaOH).
- LC-HRMS : Identify degradation products via exact mass (e.g., adamantane-carboxylic acid from amide hydrolysis, Δm/z = -75.03) .
- NMR Tracking : Compare 1H-NMR spectra pre/post degradation. Loss of pyrrolidine ethyl signals (δ 2.5–3.5 ppm) indicates linker cleavage .
How can the metabolic stability of this compound be improved for in vivo studies?
Advanced Research Focus : Medicinal chemistry optimization.
Methodological Answer :
- Metabolic Hotspots :
- Pyrrolidine Ring : Introduce fluorine atoms at C3/C4 to block CYP450-mediated oxidation .
- Adamantane Carboxamide : Replace with a sulfonamide group to reduce esterase susceptibility .
- In Silico Predictors : Use SwissADME to calculate topological polar surface area (TPSA); aim for <90 Ų to enhance membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
